![molecular formula C7H6BrNO2 B3210075 5-Bromo-2-methylisonicotinic acid CAS No. 1060810-16-3](/img/structure/B3210075.png)
5-Bromo-2-methylisonicotinic acid
Overview
Description
5-Bromo-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid group .Mechanism of Action
Target of Action
5-Bromo-2-methylisonicotinic acid is a key intermediate for the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and a subsequent reduction in blood glucose levels .
Mode of Action
This interaction inhibits the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting the SGLT2 protein, these inhibitors affect the reabsorption of glucose in the kidneys, altering the normal glucose metabolism pathway .
Result of Action
The result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This is achieved by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine .
Advantages and Limitations for Lab Experiments
5-Bromo-2-methylisonicotinic acid has several advantages for use in laboratory experiments. It is easily synthesized, stable, and has a long shelf life. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for the study of 5-Bromo-2-methylisonicotinic acid. One potential direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects.
Scientific Research Applications
5-Bromo-2-methylisonicotinic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit antitumor, antibacterial, and antifungal properties. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-methylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYBBYAJDRTGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264929 | |
Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060810-16-3 | |
Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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